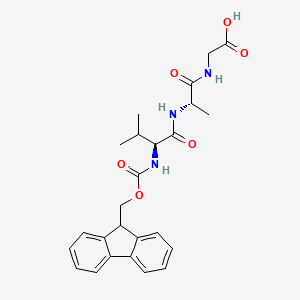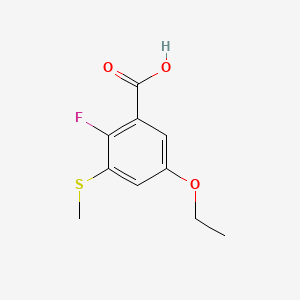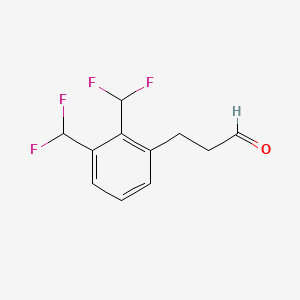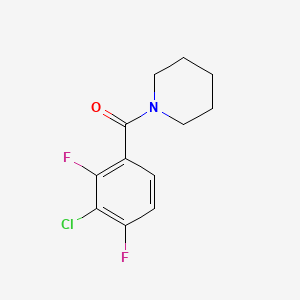![molecular formula C16H17NO5 B14770464 1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate is an organic compound with a complex structure that includes an ethynyl group attached to a benzoyl moiety, which is further connected to a pentanedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethynylbenzoic acid, which is then converted to its acyl chloride derivative. This intermediate is reacted with dimethyl pentanedioate in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzoyl moiety can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of dimethyl 2-[(4-ethylbenzoyl)amino]pentanedioate.
Substitution: Formation of dimethyl 2-[(4-ethynylbenzoyl)amino]pentanamide or corresponding alcohol derivatives.
Applications De Recherche Scientifique
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Mécanisme D'action
The mechanism by which dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Shares the benzoyl moiety but lacks the ethynyl and pentanedioate groups.
Dimethyl fumarate: Contains ester groups but differs in the core structure and functional groups.
Uniqueness
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate is unique due to its combination of an ethynyl group, benzoyl moiety, and pentanedioate ester. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C16H17NO5 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C16H17NO5/c1-4-11-5-7-12(8-6-11)15(19)17-13(16(20)22-3)9-10-14(18)21-2/h1,5-8,13H,9-10H2,2-3H3,(H,17,19) |
Clé InChI |
LLIOKEUXNHKVHC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
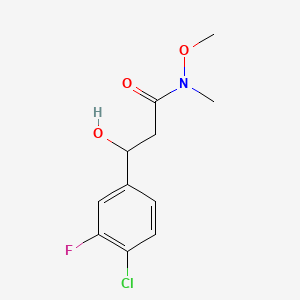

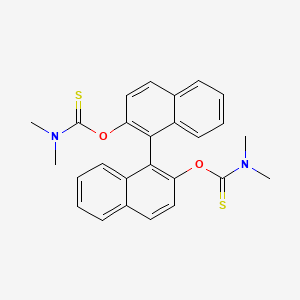

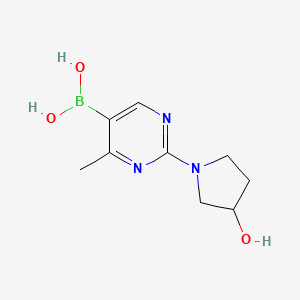

![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
